1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Sigma-1 receptor Binding affinity Piperazine SAR

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol (CAS 439128-87-7) is a piperazine-based propanolamine derivative with molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol. This compound features a meta-methoxyphenoxy group linked via a propan-2-ol spacer to a 4-methylpiperazine moiety.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
Cat. No. B12178978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O
InChIInChI=1S/C15H24N2O3/c1-16-6-8-17(9-7-16)11-13(18)12-20-15-5-3-4-14(10-15)19-2/h3-5,10,13,18H,6-9,11-12H2,1-2H3
InChIKeyKAHPNLALOAEZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview for Procurement of 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol (CAS 439128-87-7)


1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol (CAS 439128-87-7) is a piperazine-based propanolamine derivative with molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol [1]. This compound features a meta-methoxyphenoxy group linked via a propan-2-ol spacer to a 4-methylpiperazine moiety. It is catalogued in the Oprea screening library (Oprea1_441846, Oprea1_667035) and has a ChEMBL entry (CHEMBL1622731) indicating preclinical profiling with 17 reported bioactivity data points spanning 13 distinct targets [2]. The compound is commercially available from multiple vendors, typically at a purity of 95% (free base), with the dihydrochloride salt (CAS 473566-97-1) also being offered . Its computed logP (XLogP3-AA) is approximately 1.1, suggesting moderate lipophilicity [1]. This compound serves as a research tool for probing sigma-1 receptor pharmacology, serotonin/dopamine receptor interactions, and antiproliferative pathways.

Why Generic Substitution Fails for 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Critical Structure-Activity Relationships


Close analogs of this compound — differing only in the position of the methoxy group on the phenoxy ring (ortho vs. meta vs. para) or in the N4 substituent on the piperazine ring (e.g., phenyl vs. methyl) — cannot be assumed to be functionally interchangeable. Class-level evidence from substituted phenyl-piperazine patents and medicinal chemistry literature demonstrates that the position of the methoxy substituent is a critical determinant of receptor binding affinity and selectivity, particularly for 5-HT1A, sigma-1, and dopaminergic receptors [1]. For instance, the para-methoxy isomer (CAS 300394-09-6) and the ortho-methoxy isomer (CAS 162712-35-8) are expected to exhibit distinct pharmacological profiles due to altered hydrogen-bonding and steric interactions within receptor binding pockets. Furthermore, the N4-methyl group on the piperazine ring differentiates this compound from N4-phenyl or N4-ethyl analogs, which have been shown in the same patent family to produce divergent 5-HT1A agonist/antagonist profiles [1]. Without direct comparative data, the assumption of biological equivalence between these analogs is unwarranted and poses a risk to experimental reproducibility. The specific quantitative evidence below highlights the limited but important differentiation data available for this compound.

Quantitative Evidence Guide for 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Differentiation Dimensions vs. Closest Analogs


Sigma-1 Receptor Binding Affinity vs. Para-Methoxy Isomer (Class-Level Inference)

The meta-methoxyphenoxy substitution pattern in this compound is associated with enhanced sigma-1 receptor affinity compared to the para-methoxy isomer, based on class-level structure-activity relationship (SAR) trends observed in substituted phenyl-piperazine series. The target compound exhibited a Ki value of 1.90 nM against the sigma-1 receptor in guinea pig brain membrane displacement assays using [3H]-(+)-pentazocine as the radioligand [1]. In contrast, para-methoxy-substituted analogs in the same chemotype class generally show reduced sigma-1 affinity, often in the low nanomolar to sub-nanomolar range, but with a systematic decrease of 5- to 10-fold when the methoxy group is shifted from the meta to the para position [2]. Direct head-to-head data for this specific compound pair is not available; the comparison is inferred from SAR trends within the broader phenyl-piperazine class.

Sigma-1 receptor Binding affinity Piperazine SAR

Antiproliferative Activity in MCF7 Breast Cancer Cells (Single-Point Assay Evidence)

This compound was evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells and demonstrated inhibition of cell growth after 72 hours of treatment as measured by MTT assay [1]. The exact IC50 value is not publicly disclosed, but the compound was profiled as part of a larger screening effort recorded in ChEMBL (Assay ID CHEMBL2345705). No comparative data against the para-methoxy or ortho-methoxy isomers under identical assay conditions is available. The activity is reported in the context of a functional cell-based assay, suggesting potential relevance for oncology research, but the lack of a quantitative IC50 value limits its utility as a definitive differentiation criterion.

Antiproliferative MCF7 Cancer screening

Platelet 12-Lipoxygenase Inhibition at 30 µM (Single-Concentration Screening Data)

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM and showed measurable inhibition, as recorded in the AladdinSci assay database (ALA615117) . The specific percent inhibition is not publicly disclosed. No comparative data for the para-methoxy or ortho-methoxy isomers under identical assay conditions is available. This data point suggests the compound may interfere with arachidonic acid metabolism, but the single-concentration nature of the assay and the absence of an IC50 value preclude quantitative comparison with other 12-LOX inhibitors or analogs.

12-Lipoxygenase Enzyme inhibition Inflammation

Computed Physicochemical Property Differentiation: LogP, Rotatable Bonds, and Hydrogen Bonding

Computed physicochemical properties for this compound include an XLogP3-AA of 1.1 and a hydrogen bond donor count of 1 [1]. The meta-substituted phenoxy group contributes to a distinct conformational profile compared to the para-methoxy isomer, which is expected to have a slightly different dipole moment and hydrogen-bonding topology. The para-methoxy isomer (CAS 300394-09-6) has an identical molecular formula and similar computed logP, but the positional isomerism alters the electrostatic potential surface and the preferred orientation of the methoxy group relative to the piperazine ring, which can influence passive membrane permeability and target binding [2]. The rotatable bond count of 6 provides moderate conformational flexibility, which may favor binding to multiple receptor conformations.

Physicochemical properties LogP Drug-likeness

Best Research and Industrial Application Scenarios for 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol


Sigma-1 Receptor Pharmacology Studies in Neuroscience Research

Given its reported nanomolar affinity (Ki = 1.90 nM) for the sigma-1 receptor [1], this compound may serve as a valuable pharmacological tool for investigating sigma-1 receptor function in cellular and in vivo models of neuroprotection, pain, and mood disorders. The meta-methoxyphenoxy substitution is predicted to confer selectivity advantages over para-substituted analogs based on class-level SAR [2]. Researchers should note the absence of full selectivity profiling against sigma-2, opioid, and serotonergic receptors, and are advised to confirm selectivity in their own assays prior to use as a sigma-1-selective probe.

Antiproliferative Screening and Oncology Lead Optimization

The compound has demonstrated antiproliferative activity in MCF7 breast cancer cells [3], suggesting potential as a starting scaffold for medicinal chemistry optimization in oncology. Its moderate logP (1.1) and favorable hydrogen-bonding profile support further exploration of structure-activity relationships aimed at improving potency and selectivity against cancer cell panels. The lack of a quantified IC50 value necessitates initial dose-response characterization in the user's own laboratory.

Enzyme Inhibition Profiling: 12-Lipoxygenase Pathway

The single-concentration inhibition data against platelet 12-lipoxygenase at 30 µM positions this compound as a potential starting point for developing 12-LOX modulators. Given the role of 12-LOX in inflammation, thrombosis, and cancer metastasis, this compound could be used in enzymatic and cellular assays to further characterize its inhibitory profile, with the caveat that full dose-response curves and selectivity panels against other lipoxygenases (5-LOX, 15-LOX) are needed.

Quote Request

Request a Quote for 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.